molecular formula C15H19Cl2NO B13785299 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride CAS No. 64037-79-2

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride

Cat. No.: B13785299
CAS No.: 64037-79-2
M. Wt: 300.2 g/mol
InChI Key: XZJXITQTLJLCIZ-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthylamine core, a tetrahydro ring, and several functional groups such as chloro, methoxy, and propynyl.

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the naphthylamine core, followed by the introduction of the tetrahydro ring and the functional groups. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

When compared to other similar compounds, 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include:

    1-Naphthylamine derivatives: These compounds share the naphthylamine core but differ in their functional groups and overall structure.

    Tetrahydro derivatives: Compounds with a tetrahydro ring and various substituents.

    Chloro and methoxy derivatives: Compounds containing chloro and methoxy groups, which may have similar chemical reactivity but different biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64037-79-2

Molecular Formula

C15H19Cl2NO

Molecular Weight

300.2 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methyl-prop-2-ynylazanium;chloride

InChI

InChI=1S/C15H18ClNO.ClH/c1-4-10-17(2)13-7-5-6-11-14(18-3)9-8-12(16)15(11)13;/h1,8-9,13H,5-7,10H2,2-3H3;1H

InChI Key

XZJXITQTLJLCIZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC#C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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